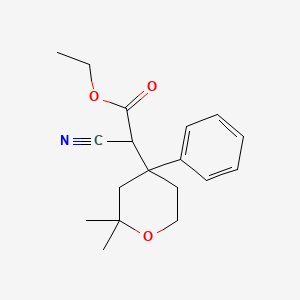![molecular formula C17H24N2O2 B5216833 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine, also known as PBCM, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. PBCM is a morpholine derivative that has a piperidine ring attached to a benzyl group, making it a unique and versatile molecule with various applications.
作用機序
The mechanism of action of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is not fully understood, but it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is its versatility as a molecule, which allows it to be used in various fields of scientific research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. One limitation of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine. One direction is the development of more efficient synthesis methods that can produce 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine in larger quantities. Another direction is the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's potential as a therapeutic agent for other diseases such as multiple sclerosis and Huntington's disease. Additionally, the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's mechanism of action and its molecular targets could lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is a unique and versatile molecule that has shown promising results in the field of scientific research. Its potential as a therapeutic agent for various diseases makes it an important molecule to study. While there are still many questions to be answered about 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's mechanism of action and its potential as a therapeutic agent, the future looks bright for this promising molecule.
合成法
The synthesis of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine involves the reaction of morpholine with 4-(1-piperidinylcarbonyl)benzyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that can be purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been studied for its potential as a therapeutic agent in various fields of scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has also been studied for its potential as a neuroprotective agent and as an anti-inflammatory drug.
特性
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(19-8-2-1-3-9-19)16-6-4-15(5-7-16)14-18-10-12-21-13-11-18/h4-7H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCLCZVANDDMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholin-4-ylmethyl-phenyl)-piperidin-1-yl-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[benzyl(2,6-difluorobenzyl)amino]ethanol](/img/structure/B5216778.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)


![3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B5216821.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B5216825.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216838.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)